2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine Hydrochloride

LSD1 inhibition Epigenetics Enzyme kinetics

2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine Hydrochloride (CAS 1423030-97-0) is a spirocyclic tranylcypromine analog belonging to the class of irreversible lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors. Its defining structural feature is a cyclopropane ring spiro-fused to an indane system, locking the cyclopropylamine pharmacophore into a conformationally restricted geometry.

Molecular Formula C11H14ClN
Molecular Weight 195.69
CAS No. 1423030-97-0
Cat. No. B569864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine Hydrochloride
CAS1423030-97-0
Synonyms2’,3’-Dihydrospiro[cyclopropane-1,1’-[1H]inden]-2-amine Hydrochloride
Molecular FormulaC11H14ClN
Molecular Weight195.69
Structural Identifiers
SMILESC1CC2(CC2N)C3=CC=CC=C31.Cl
InChIInChI=1S/C11H13N.ClH/c12-10-7-11(10)6-5-8-3-1-2-4-9(8)11;/h1-4,10H,5-7,12H2;1H
InChIKeyXWLSPNMAUPKLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine Hydrochloride (CAS 1423030-97-0) Is a High-Value LSD1 Inhibitor Scaffold


2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine Hydrochloride (CAS 1423030-97-0) is a spirocyclic tranylcypromine analog belonging to the class of irreversible lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors [1]. Its defining structural feature is a cyclopropane ring spiro-fused to an indane system, locking the cyclopropylamine pharmacophore into a conformationally restricted geometry. This design strategy was reported by Shi et al. (2018) to overcome the low potency and poor selectivity of the parent compound tranylcypromine (tPCPA) against homologous FAD-dependent amine oxidases [1]. The compound serves as both a direct biochemical probe for LSD1 and a versatile primary-amine building block for further N-substitution to generate high-affinity, highly selective LSD1 inhibitors [1][2].

Why Generic Tranylcypromine or Other In-Class Amines Cannot Replace CAS 1423030-97-0 in LSD1-Targeted Research


Generic substitution with tranylcypromine—the canonical irreversible LSD1 inhibitor—is inadequate for experiments requiring concurrent LSD1 inhibition and avoidance of off-target monoamine oxidase (MAO) engagement. Tranylcypromine inhibits LSD1 with an IC50 of 22 μM but also inhibits MAO-A (IC50 = 11 μM) and MAO-B (IC50 = 7.0 μM), providing essentially no selectivity [1]. In contrast, conformational restriction of the cyclopropylamine via the spiro[indene-cyclopropane] system eliminates MAO-A inhibition (IC50 > 100 μM) while simultaneously improving LSD1 potency [1]. Furthermore, the stereochemistry at the spiro center critically modulates LSD1 affinity: the trans-isomer (8a) is 5-fold more potent than its cis diastereomer (8b), whereas tranylcypromine's trans/cis distinction does not produce a comparable magnitude of differential LSD1 inhibition [1]. Therefore, direct replacement of CAS 1423030-97-0 with tranylcypromine or with simple 2-phenylcyclopropylamine analogs will compromise both target potency and target selectivity in any assay where MAO-mediated background is a concern.

Quantitative Differentiation Evidence for 2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine Hydrochloride (CAS 1423030-97-0)


129-Fold Improvement in LSD1 Inhibitory Potency Over Tranylcypromine

The trans-isomer of the target compound scaffold (8a) inhibits recombinant LSD1 with an IC50 of 0.17 ± 0.01 μM, representing a 129-fold potency improvement over tranylcypromine (1; IC50 = 22 μM) measured under identical assay conditions [1]. The cis-isomer (8b) shows a 28-fold improvement (IC50 = 0.78 ± 0.05 μM). Commercial CAS 1423030-97-0 is supplied as the racemic hydrochloride salt; the data for both resolved isomers establish the potency range achievable with this scaffold [1]. This level of improvement is attributable solely to conformational restriction via the spirocyclic ring fusion, as no additional substituents are present on the amine [1].

LSD1 inhibition Epigenetics Enzyme kinetics

Greater than 600-Fold Selectivity for LSD1 Over MAO-A Versus Non-Selective Tranylcypromine

The trans-isomer of the scaffold (8a) exhibits an MAO-A IC50 exceeding 100 μM, translating to a selectivity index (MAO-A IC50 / LSD1 IC50) of more than 588-fold, which is described as >600-fold in the primary publication [1]. In stark contrast, tranylcypromine (1) inhibits MAO-A with an IC50 of 11 ± 4 μM, which is actually 2-fold more potent than its LSD1 IC50 of 22 μM, rendering it MAO-A-preferring rather than LSD1-selective [1]. The cis-isomer (8b) also demonstrates MAO-A IC50 >100 μM (selectivity >128-fold) [1]. MAO-A inhibition is the primary source of tranylcypromine's clinical side-effect profile (hypertensive crisis via tyramine interaction) and its confounding pharmacology in cellular assays.

Isoform selectivity MAO-A off-target Drug safety profiling

5-Fold Stereochemistry-Dependent Potency Difference Reveals Critical Pharmacophore Geometry

Within the spirocyclic scaffold itself, the trans configuration at the cyclopropane ring (compound 8a) is 5-fold more potent against LSD1 than the cis configuration (compound 8b): IC50 values of 0.17 μM versus 0.78 μM [1]. This stereochemical preference is reversed upon N-benzyl substitution: for the 4-chlorobenzyl derivative, the cis-isomer (13b, IC50 = 0.11 μM) becomes 30-fold more potent than the trans-isomer (13a, IC50 = 3.3 μM) [1]. This inversion demonstrates that the spiro[cyclopropane-1,1'-indene] scaffold exhibits a uniquely malleable stereochemistry-activity relationship not observed with simpler phenylcyclopropylamine cores, where substitution typically does not invert the stereochemical preference [1].

Stereochemistry-activity relationship Conformational restriction Medicinal chemistry

Validated Precursor for Sub-Nanomolar LSD1 Inhibitors Through N-Derivatization

CAS 1423030-97-0 is the direct synthetic precursor to a series of N-benzylated derivatives reported in both the primary literature and patent CN108530302A [1][2]. Reductive amination of the scaffold's primary amine with 2-fluorobenzaldehyde yields compound 15b (cis-isomer) with an LSD1 IC50 of 1.1 ± 0.1 nM—a 709-fold improvement over the parent cis-scaffold and a 20,000-fold improvement over tranylcypromine [1]. Further examples from patent US10301253 demonstrate that spiro[indene-cyclopropane]-2-amine derivatives with various N-substituents achieve IC50 values of 19.3 nM to 67.5 nM against LSD1 in standardized enzymatic assays [3][4]. This derivatization versatility positions CAS 1423030-97-0 as the essential entry point for constructing focused libraries of LSD1 inhibitors with tunable potency and selectivity profiles.

Lead optimization Building block Derivatization platform

Conformational Restriction Strategy Validated by 28- to 129-Fold Potency Gain Without Molecular Complexity Increase

The molecular weight of the target compound free base (C11H13N, MW 159.23) is nearly identical to that of tranylcypromine (C9H11N, MW 133.19), yet the spirocyclic constraint alone delivers a 28- to 129-fold improvement in LSD1 IC50 [1]. This represents a ligand efficiency (LE) improvement from approximately 0.23 kcal/mol per heavy atom for tranylcypromine to approximately 0.32 kcal/mol per heavy atom for the trans-spiro isomer, calculated using the standard LE formula (ΔG = -RT ln IC50) [1]. No other reported tranylcypromine modification achieves this magnitude of potency gain without substantially increasing molecular weight or introducing additional heteroatoms [1]. The spiro[indene-cyclopropane] system achieves this by pre-organizing the cyclopropylamine into the bioactive conformation required for FAD-catalyzed covalent inactivation of LSD1 [1].

Conformational restriction Scaffold design Ligand efficiency

Optimal Application Scenarios for 2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine Hydrochloride (CAS 1423030-97-0)


LSD1 Biochemical Assay Probe Requiring MAO-A-Silent Background

In any cell-based or biochemical assay where LSD1 inhibition must be interpreted independently of MAO-A activity, CAS 1423030-97-0 is the preferred tool compound over tranylcypromine. The scaffold's MAO-A IC50 of >100 μM versus tranylcypromine's 11 μM means that at LSD1-saturating concentrations (~1–10 μM for the racemate), MAO-A engagement is negligible, precluding the hypertensive crisis signaling or serotonin metabolism artifacts that tranylcypromine induces [1]. This is critical for epigenetic target validation studies in neuronal or cardiovascular cell models, where MAO-A activity is physiologically relevant [1].

Stereochemistry-Dependent SAR Exploration Platform for LSD1 Inhibitor Lead Optimization

Because the commercial product contains both trans and cis diastereomers, it provides immediate access to stereochemical SAR exploration. Researchers can either use the racemate for initial screening or resolve it into pure isomers (8a, 8b) via chiral chromatography to independently profile stereochemistry-dependent potency (5-fold difference) and selectivity [1]. Subsequent N-alkylation or reductive amination can invert the stereochemical preference, enabling systematic mapping of the stereochemical determinants of LSD1 binding [1]. This contrasts with single-isomer building blocks (e.g., (1R,2S)-tranylcypromine) that lack this diastereomeric flexibility [1].

Synthesis of Sub-Nanomolar LSD1 Inhibitors via N-Functionalization

As documented in RSC Advances (2018) and patent CN108530302A, the primary amine handle of CAS 1423030-97-0 serves as the direct functionalization point for constructing inhibitors with LSD1 IC50 values as low as 1.1 nM (compound 15b) [1]. Patent US10301253 further validates this strategy with N-substituted derivatives achieving IC50 values of 19.3–67.5 nM in standardized binding assays [3][4]. This enables a modular medicinal chemistry workflow: procure a single scaffold, then generate libraries via parallel reductive amination or amide coupling to rapidly access candidate compounds spanning nanomolar to sub-nanomolar potency ranges [1].

Acute Myeloid Leukemia (AML) Drug Discovery Starting Point

Patent CN108530302A explicitly claims the compound scaffold and its derivatives for the preparation of drugs to treat acute myeloid leukemia (AML) [2]. LSD1 is a validated therapeutic target in AML, particularly in MLL-rearranged subtypes where LSD1 maintains the leukemic stem cell program [1]. The compound's selectivity over MAO-A is clinically relevant for AML indications because co-administration of non-selective MAO inhibitors in cancer patients carries documented risks of drug-drug interactions and dietary tyramine reactions [1]. Initiating an AML-focused LSD1 inhibitor program with CAS 1423030-97-0 rather than tranylcypromine sidesteps these translational liabilities from the outset.

Quote Request

Request a Quote for 2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.